tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate: is a synthetic compound that features an imidazole ring and an azetidine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the azetidine ring is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the imidazole moiety. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 2-amino-1H-imidazole under suitable conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the azetidine ring.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole or azetidine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It may serve as a ligand for binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound has potential applications as a scaffold for drug development. The imidazole ring is a common pharmacophore in many drugs, and the azetidine ring can impart unique properties to the compound, such as increased stability or bioavailability.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be used in the synthesis of polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordination with metal ions, while the azetidine ring can provide steric hindrance or conformational flexibility. These interactions can modulate the activity of the target and lead to the desired therapeutic effect.
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromo-1H-imidazol-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
- tert-Butyl 3-hydroxyazetidine-1-carboxylate
Comparison: tert-Butyl 3-(2-amino-1H-imidazol-1-yl)azetidine-1-carboxylate is unique due to the presence of both an amino group on the imidazole ring and an azetidine ring. This combination of functional groups allows for a wide range of chemical modifications and potential applications. In contrast, similar compounds may lack one of these functional groups or have different substituents, which can affect their reactivity and properties.
Properties
Molecular Formula |
C11H18N4O2 |
---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoimidazol-1-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-6-8(7-14)15-5-4-13-9(15)12/h4-5,8H,6-7H2,1-3H3,(H2,12,13) |
InChI Key |
JZAGIZODIKNHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=CN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.